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Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary in vitro and in silico

research on the antiviral properties of Shikonin and its derivatives. Shikonin, a naphthoquinone

pigment isolated from the roots of plants like Lithospermum erythrorhizon, has demonstrated a

broad spectrum of pharmacological activities, including potent antiviral effects against a range

of human viruses.[1][2] This document synthesizes quantitative data from key studies, details

relevant experimental methodologies, and illustrates the proposed mechanisms of action

through signaling pathway and workflow diagrams.

Quantitative Data Summary
The antiviral efficacy of Shikonin and its derivatives has been quantified against several

viruses. The following tables summarize the key findings, including the 50% inhibitory

concentration (IC50) and other measures of activity.

Table 1: Antiviral Activity of Shikonin and its Derivatives against RNA Viruses
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Compound Virus Cell Line Assay
Result (IC50
/ Inhibition)

Citation

Shikonin

Human

Immunodefici

ency Virus

(HIV-1)

Human

PBMCs

HIV

Replication

Assay

IC50: 96 -

366 nM
[3][4][5]

Shikonin
HIV-1 (Ba-L

isolate)

Monocytes/M

acrophages

HIV

Replication

Assay

IC50: 470 nM [4][5][6]

PMM-034

(Shikonin

Ester)

Enterovirus

71 (EV71)

Rhabdomyos

arcoma (RD)

Plaque

Reduction

Assay

IC50: 2.31

µg/mL
[7][8]

Deoxyshikoni

n (DS)

Influenza A

Virus (H1N1,

PR8-GFP)

A549 / RAW

264.7

Fluorescence

Microscopy

Dose-

dependent

inhibition

(1.25 - 5 µM)

[9][10][11]

PMM-034

(Shikonin

Ester)

Influenza A

Virus (H1N1,

A/PR/8/34)

MDCK / A549
Cell Viability

Assay

Effective up

to 16 µg/mL
[12][13]

Shikonin

Derivative 15

SARS-CoV-2

Main

Protease

(Mpro)

In vitro

enzymatic

Mpro

Inhibition

Assay

IC50: 12.53 ±

3.59 μM
[14][15]

Table 2: Antiviral Activity of Shikonin against DNA Viruses
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Compound Virus Cell Line Assay
Result
(Inhibition
Rate)

Citation

Shikonin

Adenovirus

Type 3

(AdV3)

HeLa MTT Assay

23.8% -

69.1% (at

0.0156 - 1

µM)

[16][17]

Shikonin
Epstein-Barr

Virus (EBV)

B lymphocyte

/ Epithelial

cell lines

Reactivation

Assay

Efficiently

represses

reactivation

[18]

Mechanisms of Antiviral Action
Shikonin and its derivatives exert their antiviral effects through multiple mechanisms, targeting

both viral components and host cell factors. These can be broadly categorized into inhibition of

viral entry, disruption of viral replication, and modulation of host immune and inflammatory

responses.

Inhibition of Viral Entry
Studies show that Shikonin can block the initial stages of viral infection, including attachment

and entry into the host cell.

Human Immunodeficiency Virus (HIV-1): Shikonin acts as a pan-chemokine receptor

inhibitor.[4] It interferes with HIV-1 entry by down-regulating the surface expression of CCR5,

a primary co-receptor for the virus, on macrophages.[4][5] This prevents the virus from

successfully binding to and entering the host cell. Studies have demonstrated that Shikonin

can inhibit HIV invasion by 97–100% at non-cytotoxic concentrations in vitro.[19][20]

Influenza A Virus (IAV): The derivative Deoxyshikonin (DS) has been shown to inhibit IAV at

an early stage by blocking viral attachment and penetration into cells.[9][10] It achieves this,

in part, by inhibiting the hemagglutinin (HA) protein, which is crucial for the virus to bind to

sialic acid receptors on the host cell surface.[9]
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Caption: Shikonin's inhibition of HIV-1 entry via CCR5 co-receptor down-regulation.

Inhibition of Viral Replication
Shikonin can interfere with the replication machinery of viruses after they have entered the host

cell.

SARS-CoV-2: Shikonin and its derivatives have been identified as non-covalent inhibitors of

the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[21][22]

This enzyme is essential for cleaving viral polyproteins into functional non-structural proteins,

a critical step in viral replication.[21] Molecular docking and crystal structure studies show

that Shikonin binds to the catalytic dyad (His41 and Cys145) of Mpro, thereby blocking its

function.[21][22][23]

Influenza A Virus (IAV): The shikonin ester PMM-034 inhibits the neuraminidase (NA)

enzyme of the H1N1 virus.[12] Neuraminidase is vital for the release of newly formed virions

from the infected cell, and its inhibition prevents the spread of the infection.[12]
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Adenovirus (AdV3): Shikonin has been observed to inhibit the expression of the AdV3 hexon

protein, a major structural component of the viral capsid.[16][17] This disruption of a key

structural protein likely hampers the assembly of new, infectious viral particles.
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Caption: Shikonin inhibits SARS-CoV-2 replication by targeting the Main Protease (Mpro).

Modulation of Host Signaling Pathways
A key aspect of Shikonin's activity is its ability to modulate host inflammatory and immune

pathways that are often exploited by viruses.

NF-κB Pathway: Shikonin can suppress the activation of the NF-κB signaling pathway.[24]

[25] This is significant because many viruses activate NF-κB to promote their own replication

and to induce a pro-inflammatory state. A study on a shikonin derivative against EV71

showed reduced expression of pro-inflammatory cytokines like IL-6 and TNF-α, along with

lower levels of phosphorylated p65, a key component of the NF-κB pathway.[7]

Inflammasome Activation: Shikonin has been shown to inhibit the reactivation of the Epstein-

Barr virus (EBV) by repressing the transcription and activation of the NLRP3 inflammasome.
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[18] EBV is known to utilize components of the inflammasome to switch from its latent to its

lytic (productive) phase.[18] By inhibiting this process, Shikonin helps to maintain viral

latency.

Experimental Protocols
The following are generalized protocols for key assays used in the cited studies to determine

antiviral activity and cytotoxicity.

Plaque Reduction Assay
This assay is the gold standard for measuring the inhibition of infectious virus production.

Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., RD cells for EV71,

MDCK cells for influenza) in 6-well plates and incubate for 24 hours.[8]

Virus Infection: Remove the culture medium and infect the cells with a known quantity of

virus (e.g., 80 plaque-forming units/well) for 1-2 hours to allow for adsorption.[8]

Compound Treatment: Aspirate the virus inoculum, wash the cells with serum-free medium,

and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing

various concentrations of the test compound (e.g., PMM-034).[8]

Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-4 days),

depending on the virus-cell system.

Plaque Visualization: Fix the cells with a solution like 10% formaldehyde and stain with a dye

such as crystal violet.

Quantification: Count the number of plaques in the treated wells and compare with the

untreated virus control wells. The 50% inhibitory concentration (IC50) is calculated as the

compound concentration that reduces the plaque number by 50%.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/37549849/
https://pubmed.ncbi.nlm.nih.gov/37549849/
https://www.researchgate.net/publication/319147773_Antiviral_activity_of_shikonin_ester_derivative_PMM-034_against_enterovirus_71_in_vitro
https://www.researchgate.net/publication/319147773_Antiviral_activity_of_shikonin_ester_derivative_PMM-034_against_enterovirus_71_in_vitro
https://www.researchgate.net/publication/319147773_Antiviral_activity_of_shikonin_ester_derivative_PMM-034_against_enterovirus_71_in_vitro
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Seed host cells
in 6-well plate

2. Infect cell monolayer
with virus

3. Remove inoculum & wash

4. Add semi-solid overlay containing
different Shikonin concentrations

5. Incubate for 2-4 days

6. Fix and stain cells
(e.g., Crystal Violet)

7. Count plaques and
calculate IC50

Click to download full resolution via product page

Caption: General experimental workflow for a Plaque Reduction Assay.

Cytotoxicity Assay (WST-1 / MTT)
This assay determines the concentration at which a compound is toxic to host cells, which is

crucial for calculating a therapeutic or selectivity index (SI).
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Cell Seeding: Seed host cells in a 96-well plate at a specified density and incubate for 24

hours.

Compound Treatment: Treat the cells with serial dilutions of the test compound (Shikonin or

its derivatives) and incubate for a period relevant to the antiviral assay (e.g., 48 hours).[8]

Reagent Addition: Add a tetrazolium salt reagent (e.g., WST-1 or MTT) to each well. Live,

metabolically active cells will convert this salt into a colored formazan product.

Incubation: Incubate for 1-4 hours to allow for color development.

Measurement: Measure the absorbance of the formazan product using a microplate reader

at the appropriate wavelength.

Calculation: Calculate cell viability as a percentage relative to the untreated control cells. The

50% cytotoxic concentration (CC50) is the compound concentration that reduces cell viability

by 50%.

Time-of-Drug-Addition Assay
This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the

compound.

Protocol: A monolayer of host cells is infected with the virus.[8]

Compound Addition: The antiviral compound (e.g., PMM-034) is added at various time points

before, during, or after infection (e.g., -2h, 0h, 2h, 4h, 8h post-infection).[8]

Analysis: After a full replication cycle (e.g., 24-48 hours), the viral titer in the supernatant is

measured using a plaque assay or the level of viral protein/RNA is quantified via Western

blot or RT-PCR.

Interpretation:

Inhibition when added before or during infection suggests an effect on attachment or entry.

Inhibition when added after infection suggests an effect on post-entry steps like replication,

protein synthesis, or virion release.
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Western Blot Analysis
This technique is used to detect and quantify specific viral proteins in infected cell lysates.

Sample Preparation: Infected cells, treated with or without Shikonin, are lysed to extract total

protein. Protein concentration is determined using a BCA or Bradford assay.

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to

prevent non-specific antibody binding.

Antibody Incubation: The membrane is incubated with a primary antibody specific to a viral

protein (e.g., EV71 VP1, AdV3 Hexon, or influenza NP).[7][8][16][17] Subsequently, it is

incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray

film or with a digital imager. The band intensity corresponds to the protein level. A loading

control (e.g., β-actin or GAPDH) is used for normalization.

Conclusion and Future Directions
The preliminary data strongly suggest that Shikonin and its synthetic derivatives are promising

scaffolds for the development of broad-spectrum antiviral agents. The multifaceted

mechanisms of action, which include the inhibition of crucial viral enzymes (Mpro, NA), the

blockade of viral entry (via CCR5 and HA), and the modulation of host inflammatory pathways

(NF-κB, NLRP3), make Shikonin a compelling candidate for further investigation.

Future research should focus on:

In Vivo Efficacy: Translating these in vitro findings into animal models of viral disease to

assess efficacy, pharmacokinetics, and safety.

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a wider range of

Shikonin derivatives to optimize antiviral potency and reduce cytotoxicity, thereby improving
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the selectivity index.[14]

Viral Resistance: Investigating the potential for viruses to develop resistance to Shikonin-

based inhibitors.

Combination Therapy: Exploring the synergistic effects of Shikonin with existing antiviral

drugs to enhance efficacy and combat drug-resistant viral strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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